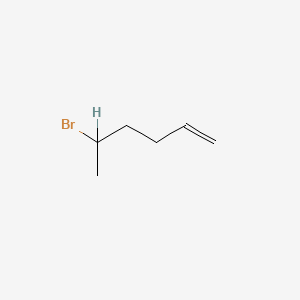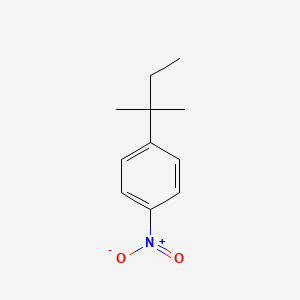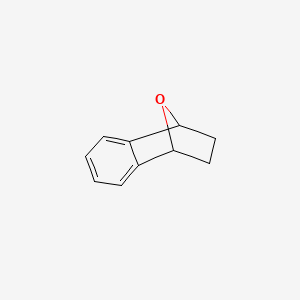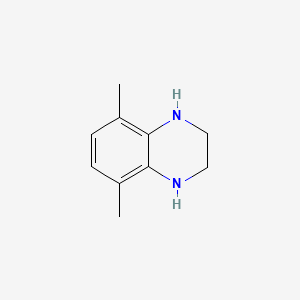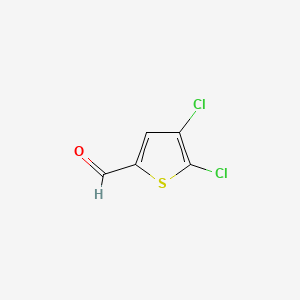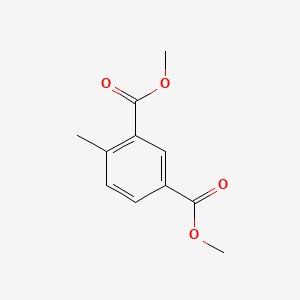
Diméthyl 4-méthylisophtalate
Vue d'ensemble
Description
Dimethyl 4-methylisophthalate is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 . The compound appears as a white solid .
Molecular Structure Analysis
The InChI code for Dimethyl 4-methylisophthalate is1S/C11H12O4/c1-7-4-5-8 (10 (12)14-2)6-9 (7)11 (13)15-3/h4-6H,1-3H3 . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
Dimethyl 4-methylisophthalate is a white solid . It has a molecular weight of 208.21 . The InChI code provides further information about its molecular structure .Applications De Recherche Scientifique
Production de Résine Polyester
Le Diméthyl 4-méthylisophtalate est un intermédiaire clé dans la synthèse des polyesters. Il est particulièrement important pour la production de fibres et de films polyester de haute qualité, qui bénéficient d'une clarté accrue et d'une résistance structurelle. Ce composé contribue à modifier la transparence du PET (polyéthylène téréphtalate) et abaisse le point de fusion de la résine PET, ce qui la rend plus adaptée à la transformation en films, bouteilles et autres produits .
Plastifiant pour les Esters de Cellulose
En tant que plastifiant, le this compound améliore la flexibilité et l'élasticité des plastiques. Il est couramment utilisé comme plastifiant pour les esters de cellulose tels que l'acétate de cellulose, qui trouve des applications dans des produits tels que les films et les revêtements .
Intermédiaire pour les Applications Pharmaceutiques
Grâce à sa pureté, le this compound sert d'intermédiaire dans les applications pharmaceutiques. Sa structure chimique lui permet d'être utilisé dans la synthèse de divers composés pharmaceutiques .
Plastiques d'Ingénierie
Dans le domaine des plastiques d'ingénierie, le this compound contribue à la production de matériaux qui nécessitent des caractéristiques de performance spécifiques, telles qu'une haute stabilité thermique et une résistance mécanique .
Réactions d'Échange d'Esters
Ce composé est utilisé dans les réactions d'échange d'esters, où il réagit avec l'éthylène glycol pour produire des fibres de polyester de haut poids moléculaire. Cette réaction est fondamentale dans l'industrie textile pour la production de différents types de tissus .
Revêtements, Encres et Adhésifs
Le this compound trouve de nombreuses applications dans la formulation des revêtements, des encres et des adhésifs. Ses propriétés uniques améliorent les performances et la durabilité de ces produits .
Modificateur pour la Résine PET
Il agit comme un modificateur pour la résine PET, facilitant son utilisation dans une gamme plus large de températures et de conditions de traitement. Cela rend le PET plus polyvalent pour différents procédés de fabrication .
Recherche en Science des Matériaux
Le composé fait également l'objet de recherches en science des matériaux, où les scientifiques explorent son potentiel dans la création de nouveaux matériaux aux propriétés souhaitées pour des applications de pointe .
Mécanisme D'action
Target of Action
Dimethyl 4-methylisophthalate (DM4M) is a derivative of dimethyl isophthalate, a significant organic compound commonly used as a plasticizer in plastic production Similar compounds like dimethyl fumarate (dmf) are known to target nuclear factor erythroid-derived 2-related factor (nrf2)–dependent and independent pathways .
Mode of Action
Dmf, a related compound, is believed to interact with its targets leading to an anti-inflammatory immune response due to type ii myeloid cell and th2 cell differentiation and neuroprotection
Biochemical Pathways
Phthalates, a group of compounds to which dm4m belongs, are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation pathway of a related compound, dimethyl phthalate (DMP), involves its metabolism by cyanobacterial species . Similar pathways might be involved in the metabolism of DM4M.
Pharmacokinetics
It’s known that after oral intake, dmf is mostly hydrolyzed to monomethyl fumarate (mmf) in the small intestine
Result of Action
Dmf is known to lead to changes in peripheral immune cell composition and function, alteration in cns cell-specific functions, and effect on the blood-brain barrier
Action Environment
Environmental factors can influence the action, efficacy, and stability of DM4M. For instance, phthalates are known to contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal . These environmental factors might influence the action of DM4M.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Dimethyl 4-methylisophthalate plays a significant role in biochemical reactions, particularly in the modification of structural integrity of plastics such as polyethylene terephthalate (PET). It interacts with various enzymes and proteins, including esterases that catalyze the hydrolysis of ester bonds. The interaction with esterases leads to the formation of monomethyl isophthalate and isophthalate, which are further metabolized by other enzymes such as isophthalate 3,4-dioxygenase . These interactions are crucial for the degradation and recycling of plastic materials.
Cellular Effects
Dimethyl 4-methylisophthalate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can disrupt pro-survival and inflammatory pathways, leading to reduced ATP levels and apoptosis in certain cell types . This compound also impacts the NRF2 antioxidant circuit, which plays a role in cellular defense mechanisms against oxidative stress .
Molecular Mechanism
At the molecular level, Dimethyl 4-methylisophthalate exerts its effects through binding interactions with biomolecules and enzyme inhibition. It inhibits the activity of certain enzymes involved in inflammatory pathways, such as NF-κB, thereby reducing inflammation and promoting apoptosis in leukemic cells . Additionally, it activates the NRF2 pathway, leading to increased expression of antioxidant genes and enhanced cellular protection against oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl 4-methylisophthalate change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of degradation products that may have different biological activities . Long-term exposure to Dimethyl 4-methylisophthalate has been shown to affect cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Dimethyl 4-methylisophthalate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects, including apoptosis and disruption of cellular metabolism . Threshold effects have been observed, where certain dosages result in significant changes in cellular and molecular processes.
Metabolic Pathways
Dimethyl 4-methylisophthalate is involved in several metabolic pathways. It is metabolized by esterases to form monomethyl isophthalate and isophthalate, which are further degraded by enzymes such as isophthalate 3,4-dioxygenase . These metabolic pathways are essential for the breakdown and recycling of the compound in biological systems.
Transport and Distribution
Within cells and tissues, Dimethyl 4-methylisophthalate is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biological activity and effects on cellular function.
Subcellular Localization
Dimethyl 4-methylisophthalate is localized in various subcellular compartments, including the cytoplasm and organelles such as mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is important for its activity and function within cells.
Propriétés
IUPAC Name |
dimethyl 4-methylbenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-4-5-8(10(12)14-2)6-9(7)11(13)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDRWWFCMSDTBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066849 | |
| Record name | Dimethyl 4-methylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23038-61-1 | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23038-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023038611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 4-methylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4-methylisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






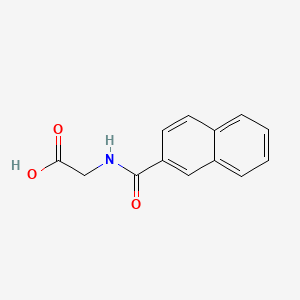
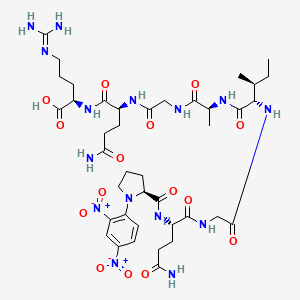
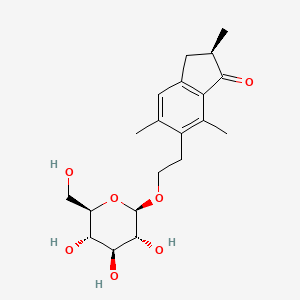
![undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene](/img/structure/B1607037.png)
